

Application Notes and Protocols for ROS 234 Dioxalate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS 234 dioxalate is a potent and selective antagonist of the Histamine H3 receptor (H3R).[1] [2][3][4] As a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, the H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Its role in various physiological processes has made it a significant target in drug discovery. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of ROS 234 dioxalate.

Physicochemical and Pharmacological Properties

ROS 234 dioxalate's properties are summarized in the table below, providing key data for experimental design.



Property	Value	Source
Chemical Name	N-[3-(1H-Imidazol-4- yl)propyl]-1H-benzimidazol-2- amine dioxalate	[1][3]
CAS Number	1781941-93-2	[1][2]
Molecular Formula	C13H15N5·2C2H2O4	[1]
Molecular Weight	421.37 g/mol	[1]
Purity	≥99%	[1]
Solubility	Soluble to 50 mM in water and 50 mM in DMSO	[1]
Storage	Desiccate at room temperature	[1]
pKi (rat cerebral cortex H3-receptor)	8.90	[2][4]
pKB (guinea-pig ileum H3- receptor)	9.46	[2][4]
ED ₅₀ (ex vivo, rat cerebral cortex)	19.12 mg/kg (intraperitoneal)	[2][4]
Blood Brain Barrier Permeability	Limited	[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions of **ROS 234** dioxalate for in vitro and in vivo experiments.

Materials:

ROS 234 dioxalate powder



- Dimethyl sulfoxide (DMSO), sterile
- Sterile, deionized water
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure for 10 mM DMSO Stock Solution:

- Weighing: Accurately weigh out the desired amount of ROS 234 dioxalate powder. For 1 mL of a 10 mM stock solution, weigh 4.21 mg of ROS 234 dioxalate (Molecular Weight = 421.37 g/mol).
- Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder.
- Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle
 warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Procedure for 10 mM Aqueous Stock Solution:

- Weighing: Accurately weigh out the desired amount of ROS 234 dioxalate powder. For 1 mL of a 10 mM stock solution, weigh 4.21 mg.
- Dissolution: Add the appropriate volume of sterile, deionized water.
- Mixing: Vortex thoroughly. Sonication may be used if complete dissolution is difficult.
- Storage: Store aqueous solutions at 2-8°C for short-term use (days). For longer-term storage, it is recommended to prepare fresh or store frozen at -20°C, though stability in aqueous solution upon freezing should be verified.



Protocol 2: In Vitro cAMP Accumulation Assay

This protocol describes a common functional assay to characterize the antagonist activity of **ROS 234** dioxalate on the H3 receptor.

Materials:

- HEK293 or CHO cells stably expressing the human Histamine H3 receptor
- Cell culture medium and supplements
- Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
- Forskolin
- Histamine (agonist)
- ROS 234 dioxalate working solutions
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA)
- 96-well or 384-well microplates

Procedure:

- Cell Seeding: Seed the H3R-expressing cells into microplates at a suitable density and culture overnight to allow for adherence.
- Preparation of Working Solutions: Prepare serial dilutions of ROS 234 dioxalate in assay buffer from the stock solution.
- Compound Incubation: Remove the culture medium and wash the cells once with assay buffer. Add the diluted ROS 234 dioxalate solutions to the wells and incubate for 15-30 minutes at 37°C.
- Agonist Stimulation: Add a fixed concentration of histamine (e.g., EC₅₀ concentration) to the wells already containing the antagonist.



- Forskolin Stimulation: To amplify the signal, add a low concentration of forskolin to all wells to stimulate adenylyl cyclase.
- Incubation: Incubate the plate for a further 15-30 minutes at 37°C.
- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
- Data Analysis: Plot the cAMP concentration against the log of the **ROS 234** dioxalate concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 3: In Vivo Administration

This protocol provides a general guideline for the administration of **ROS 234** dioxalate to rodents for pharmacological studies.

Materials:

- ROS 234 dioxalate
- Vehicle (e.g., sterile saline, PBS, or a suitable formulation)
- Syringes and needles appropriate for the route of administration
- Animal balance

Procedure:

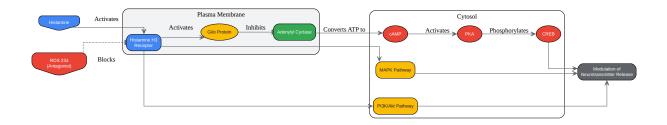
- Dose Calculation: Calculate the required dose of ROS 234 dioxalate based on the animal's body weight and the desired mg/kg dosage.
- Formulation Preparation: Prepare the dosing solution by dissolving ROS 234 dioxalate in the
 chosen vehicle. The concentration should be calculated to deliver the desired dose in a
 suitable injection volume (e.g., 5-10 mL/kg for intraperitoneal injection in mice). Ensure the
 compound is fully dissolved.
- Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal, oral gavage).



 Observation and Analysis: Monitor the animals for the desired pharmacological effects at appropriate time points after administration.

Signaling Pathway and Experimental Workflow Histamine H3 Receptor Signaling Pathway

Activation of the Histamine H3 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also modulate other signaling cascades, such as the MAPK and PI3K/Akt pathways.



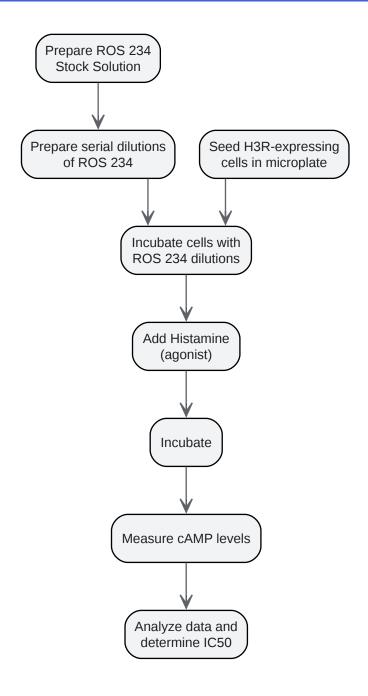
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Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Antagonist Assay

The following diagram illustrates the general workflow for characterizing **ROS 234** dioxalate as an H3 receptor antagonist.





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Caption: Workflow for H3R Antagonist Assay.

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